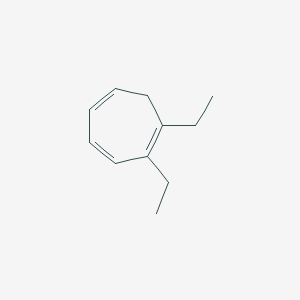

1,2-Diethylcyclohepta-1,3,5-triene

Description

1,2-Diethylcyclohepta-1,3,5-triene is a seven-membered cyclic hydrocarbon featuring three conjugated double bonds (1,3,5-positions) and ethyl substituents at the 1- and 2-positions. The conjugated triene system may exhibit non-aromatic or antiaromatic behavior depending on ring strain and electron delocalization, distinguishing it from smaller aromatic systems like benzene.

Properties

CAS No. |

89592-51-8 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

1,2-diethylcyclohepta-1,3,5-triene |

InChI |

InChI=1S/C11H16/c1-3-10-8-6-5-7-9-11(10)4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

IOXBKBMZZGWMMC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=CC1)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethylcyclohepta-1,3,5-triene can be synthesized through various methods. One common approach involves the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene with diazomethane or methyldiazoacetate in the presence of rhodium trifluoroacetate as a catalyst can yield cycloheptatriene derivatives .

Industrial Production Methods

Industrial production of 1,2-Diethylcyclohepta-1,3,5-triene typically involves large-scale synthesis using similar catalytic processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce new functional groups into the ring structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce fully saturated cycloheptane derivatives.

Scientific Research Applications

1,2-Diethylcyclohepta-1,3,5-triene has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis and as a ligand in organometallic chemistry.

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diethylcyclohepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of conjugated double bonds, which can participate in cycloaddition reactions and other chemical transformations . These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

Estra-1,3,5(10)-Triene Derivatives (Steroidal Trienes)

Example Compounds :

Structural Differences :

- Ring System: Steroidal trienes (e.g., estriol) are fused tetracyclic systems (A, B, C, D rings), whereas 1,2-diethylcyclohepta-1,3,5-triene is a monocyclic heptatriene.

- Substituents: Steroidal derivatives feature hydroxyl and ester groups (e.g., 3-hydroxy in estradiol cipionate ), contrasting with the nonpolar ethyl groups in the cycloheptatriene.

Property Comparisons :

Tetracyclic and Pentacyclic Triterpenoids

Example Compounds :

- 24,25-Dinorlupa-1,3,5(10)-triene (aromatic triterpenoid)

- 24,25-Dinoroleana-1,3,5(10),12-tetraene

Structural Differences :

- Ring Complexity: Triterpenoids feature tetra-/pentacyclic frameworks with extended conjugation, whereas the cycloheptatriene is monocyclic.

- Substituents: Triterpenoids often retain methyl or hydroxyl groups from biosynthetic pathways , unlike the ethyl groups in the target compound.

Property Comparisons :

Methoxy-Substituted Estra-Triene Derivatives

Structural Differences :

- Substituent Polarity: The methoxy group in 3-methoxyestra-1,3,5(10)-triene introduces polarity, while ethyl groups in the cycloheptatriene are electron-donating but nonpolar.

- Ring Size : Steroidal derivatives have fused 6-membered A-rings, differing from the 7-membered cycloheptatriene.

Electronic Effects :

Key Research Findings and Implications

Synthetic Accessibility : The ethyl substituents in 1,2-diethylcyclohepta-1,3,5-triene may complicate synthesis due to steric hindrance during cyclization, unlike steroidal trienes, which are often derived from natural precursors .

Applications: Steroidal trienes (e.g., estriol) are pharmacologically active , whereas the cycloheptatriene’s applications may lie in materials science (e.g., ligands or precursors for catalysts). Triterpenoids like 24,25-dinorlupa-1,3,5(10)-triene serve as biomarkers in petroleum geology , highlighting divergent utility compared to synthetic cycloheptatrienes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.